

An In-depth Technical Guide on the Spectroscopic Data of Luteolin 7-glucuronide

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Compound of Interest

Compound Name: Luteolin 7-glucuronide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Luteolin 7-glucuronide**, a significant flavonoid metabolite. The information presented herein is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

Luteolin 7-glucuronide is a key metabolite of luteolin, a common flavonoid found in a variety of plants. The attachment of a glucuronic acid moiety at the 7-position significantly impacts its solubility, bioavailability, and metabolic fate. Accurate spectroscopic data is paramount for its identification, quantification, and characterization in biological matrices and natural product extracts.

Mass Spectrometry (MS) Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective detection of **Luteolin 7-glucuronide**.

Table 1: Mass Spectrometry Data for **Luteolin 7-glucuronide**

Parameter	Positive Ion Mode	Negative Ion Mode
Precursor Ion ([M+H] ⁺)	463.0871	-
Precursor Ion ([M-H] ⁻)	-	461.0706[1]
Molecular Formula	C ₂₁ H ₁₈ O ₁₂	C ₂₁ H ₁₈ O ₁₂ [1]
Molecular Weight	462.36 g/mol	462.36 g/mol [1]

Table 2: MS/MS Fragmentation Data for **Luteolin 7-glucuronide**

Precursor Ion (m/z)	Ion Mode	Collision Energy (V)	Major Fragment Ions (m/z)	Reference
463.0871	Positive	20	287.0547 (100%), 463.0866, 287.2009	PubChem CID: 5280601
463.0871	Positive	40	287.055 (100%), 287.2014	PubChem CID: 5280601
461.1	Negative	-	284.9	[2]
461.0706	Negative	-	285.04 (100%), 357.0585, 327.0473	PubChem CID: 5280601

The characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the luteolin aglycone (m/z 287 in positive mode and m/z 285 in negative mode).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the unambiguous structural elucidation of **Luteolin 7-glucuronide**. The following data is reported for samples dissolved in deuterated dimethyl

sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD).

Table 3: ¹H NMR Spectroscopic Data for **Luteolin 7-glucuronide** (Luteolin Aglycone Moiety)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-3	6.74	s	[3]	
H-6	6.46	d	2.0	
H-8	6.82	d	2.0	
H-2'	7.42	d	2.0	
H-5'	6.89	d	8.0	
H-6'	7.46	dd	8.0, 2.0	
5-OH	12.99	s		

Table 4: ¹³C NMR Spectroscopic Data for **Luteolin 7-glucuronide** (in CD₃OD)

Carbon	Chemical Shift (δ , ppm)
2	163.6
3	105.3
4	179.2
5	159.5
6	103.8
7	163.2
8	98.0
9	158.9
10	108.2
1'	122.3
2'	112.8
3'	145.8
4'	149.6
5'	115.6
6'	118.9
Glucuronide Moiety	
1"	103.8
2"	73.5
3"	76.1
4"	70.0
5"	77.4
6"	Not Reported
Data sourced from ACG Publications	

Experimental Protocols

A common method for the analysis of **Luteolin 7-glucuronide** involves Ultra-Fast Liquid Chromatography coupled to a tandem mass spectrometer (UFLC-MS/MS).

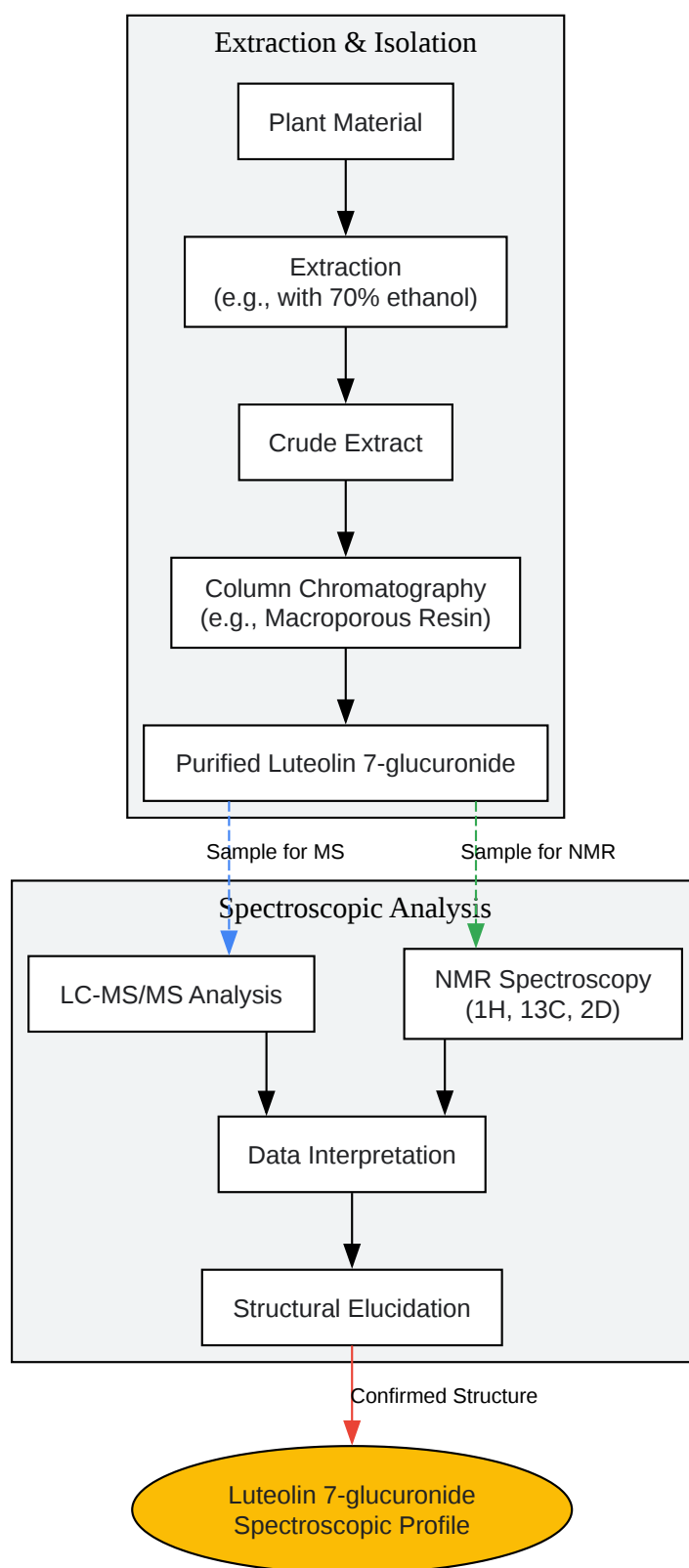
- **Chromatography:** Separation is typically achieved on a C18 column (e.g., Venusil MP C18).
- **Mobile Phase:** A gradient elution system is employed, commonly consisting of acetonitrile and water with a modifier like 0.05% formic acid.
- **Flow Rate:** A typical flow rate is 0.4 mL/min.
- **Detection:** Mass spectrometric detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for quantification. The transition monitored for **Luteolin 7-glucuronide** is m/z 461.1 \rightarrow 284.9.

High-resolution NMR spectra are crucial for structural confirmation.

- **Instrumentation:** NMR spectra are recorded on high-field spectrometers, such as a Bruker AVANCE DRX-600.
- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent, most commonly DMSO- d_6 or CD_3OD .
- **Internal Standard:** Tetramethylsilane (TMS) is often used as an internal standard.
- **Experiments:** A suite of 1D and 2D NMR experiments are conducted for complete structural assignment, including 1H , ^{13}C , COSY, HSQC, and HMBC.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of **Luteolin 7-glucuronide** from a plant source.



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Caption: Workflow for the Isolation and Spectroscopic Characterization of **Luteolin 7-glucuronide**.

This guide provides foundational spectroscopic data and methodologies essential for the study of **Luteolin 7-glucuronide**. For more specific applications, researchers are encouraged to consult the cited literature.

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